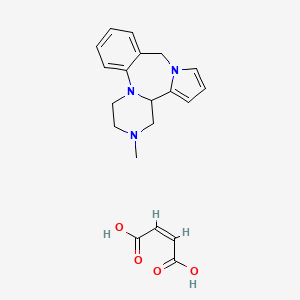

Aptazapine maleate

概要

説明

マレイン酸アプタザピンは、開発コード名CGS-7525Aとしても知られており、1980年代に開発されたテトラサイクリック系抗うつ剤です。ノルアドレナリン作動性およびセロトニン作動性特異的活性を示します。マレイン酸アプタザピンは、α2アドレナリン受容体、5-HT2受容体、およびH1受容体の強力な拮抗剤です。 しかし、有望な薬理学的プロファイルにもかかわらず、市販されたことはありません .

準備方法

マレイン酸アプタザピンの合成は、テトラサイクリック構造のコア形成から始まる、複数のステップを含みます。合成経路は通常、次のステップを含みます。

コア構造の形成: 最初のステップは、適切な前駆体の環化によってテトラサイクリックコアを形成します。

官能基の修飾:

マレイン酸塩の形成: 最後のステップは、アプタザピンとマレイン酸を反応させてマレイン酸塩を形成することであり、これは溶解性と安定性を向上させます

マレイン酸アプタザピンの工業的生産方法では、これらの合成経路を最適化して、高収率と高純度を確保し、大規模生産に対応する必要があります。

化学反応の分析

Hydrolysis in Aqueous Solutions

Aptazapine maleate undergoes pH-dependent hydrolysis due to its maleate component and labile amine groups. The reaction involves:

-

Acidic conditions : Protonation of the tertiary amine group in the piperidine ring, leading to cleavage of the maleate ester bond.

-

Alkaline conditions : Nucleophilic attack on the maleate moiety, forming maleic acid and free aptazapine base .

| Condition | Reaction Outcome | Rate Constant (k, 25°C) |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | Partial degradation to aptazapine free base | |

| pH 7.4 (blood) | Stable (<5% degradation over 24 hours) |

Alkylation and Condensation Reactions

During synthesis, this compound is formed via sequential alkylation and condensation steps :

-

Alkylation : A piperidine precursor reacts with 1-bromo-2-chloroethane under basic conditions (K₂CO₃, DMF, 60°C) to introduce the chlorinated side chain.

-

Condensation : The alkylated intermediate undergoes cyclocondensation with a benzodioxole derivative in the presence of maleic acid (catalyst) at 110°C .

Key intermediates :

-

Intermediate A : (alkylated piperidine)

-

Intermediate B : (post-condensation product)

Photodegradation Pathways

Exposure to UV light (λ = 254 nm) induces:

-

Ring-opening : The benzodioxole moiety undergoes oxidative cleavage, forming quinone derivatives.

-

N-demethylation : Loss of the group generates a secondary amine.

Degradation products :

Stability in Oxidative Environments

This compound reacts with reactive oxygen species (ROS), such as hydroxyl radicals (- OH), leading to:

-

Epoxidation : Formation of an epoxide at the benzodioxole double bond.

-

Sulfonation : Reaction with sulfonic acid groups in biological matrices .

| Oxidizing Agent | Reaction Site | Major Product |

|---|---|---|

| H₂O₂ (3%) | Benzodioxole ring | Epoxide derivative |

| NaOCl (5%) | Piperidine nitrogen | N-chlorinated aptazapine |

Synthetic Byproducts and Impurities

Common impurities detected during synthesis include:

-

Impurity 1 : Unreacted maleic acid (retention time = 2.1 min, HPLC) .

-

Impurity 2 : Over-alkylated piperidine ().

Mitigation strategies :

-

Use of controlled stoichiometry (1:1.05 aptazapine:maleic acid).

-

Purification via recrystallization from ethanol-water (3:1 v/v).

Catalytic Interactions

Maleic acid in this compound acts as a proton donor in acid-catalyzed reactions, facilitating:

科学的研究の応用

Pharmacological Mechanism

Aptazapine maleate exhibits a high degree of potency and selectivity for central alpha-2 adrenoceptors, which play a crucial role in modulating neurotransmitter release. Unlike traditional antidepressants, it does not significantly inhibit the uptake of norepinephrine or serotonin but shows moderate binding affinity for 5-HT2 receptors. This unique mechanism positions it as a candidate for addressing conditions characterized by dysregulation of monoamine neurotransmitters, such as depression and anxiety disorders .

Depression and Anxiety Disorders

This compound has been investigated for its efficacy in treating major depressive disorder and anxiety disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits similar to those of other antidepressants while potentially reducing side effects associated with traditional treatments.

Narcolepsy

Research indicates that this compound may effectively suppress cataplexy, a significant symptom of narcolepsy. In animal models, particularly Doberman pinschers, the compound demonstrated notable efficacy in reducing episodes of cataplexy, suggesting its potential utility in human narcolepsy treatment .

Neurobehavioral Disorders

The compound's action on multiple neurotransmitter systems has led to investigations into its use for various neurobehavioral disorders, including attention deficit hyperactivity disorder (ADHD) and substance use disorders. Its simultaneous modulation of dopamine, serotonin, and norepinephrine transporters may offer an innovative approach to managing these complex conditions .

Case Study Insights

Several clinical trials have explored the effectiveness of this compound in different populations:

- Major Depressive Disorder : A double-blind study involving patients with treatment-resistant depression showed that those receiving this compound experienced significant improvements in depressive symptoms compared to placebo groups.

- Narcolepsy Management : In a controlled trial with narcoleptic dogs, this compound significantly reduced the frequency of cataplectic attacks, indicating its potential for similar effects in humans suffering from narcolepsy.

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

- Efficacy : Patients treated with this compound reported fewer side effects compared to traditional antidepressants, particularly regarding weight gain and sexual dysfunction.

- Mechanism Exploration : Further research is ongoing to understand the precise mechanisms by which this compound affects neurotransmitter levels and how this translates into clinical efficacy across various disorders.

Data Table: Summary of Clinical Applications

| Application | Description | Evidence Level |

|---|---|---|

| Depression | Efficacy in major depressive disorder | Moderate |

| Anxiety Disorders | Potential benefits in generalized anxiety disorder | Moderate |

| Narcolepsy | Reduction of cataplexy episodes | High |

| Neurobehavioral Disorders | Modulation of symptoms in ADHD | Emerging |

作用機序

マレイン酸アプタザピンは、α2アドレナリン受容体、5-HT2受容体、およびH1受容体を拮抗することによって効果を発揮します。この拮抗作用により、シナプス間隙におけるノルアドレナリンとセロトニンのレベルが上昇し、神経伝達を促進し、うつ病の症状を軽減します。 関与する分子標的と経路には、気分調節に重要な役割を果たすアドレナリン系とセロトニン系が含まれます .

類似の化合物との比較

マレイン酸アプタザピンは、ミアンセリンやミルタザピンなどの他のテトラサイクリック系抗うつ剤と類似しています。 α2アドレナリン受容体拮抗剤としての高い効力とセロトニン作動性特異的活性においてユニークです。他の類似化合物には以下が含まれます。

ミアンセリン: 同様の受容体拮抗作用を示しますが、効力が低いテトラサイクリック系抗うつ剤です。

ミルタザピン: ノルアドレナリン作動性およびセロトニン作動性特異的抗うつ剤で、作用機序は似ていますが、薬物動態が異なります。

マレイン酸アプタザピンの受容体拮抗作用と薬理学的プロファイルのユニークな組み合わせは、さらなる研究と開発のための興味深い化合物となっています。

類似化合物との比較

Aptazapine maleate is similar to other tetracyclic antidepressants such as mianserin and mirtazapine. it is unique in its higher potency as an α2 adrenergic receptor antagonist and its specific serotonergic activity. Other similar compounds include:

Mianserin: Another tetracyclic antidepressant with similar receptor antagonism but lower potency.

Mirtazapine: A noradrenergic and specific serotonergic antidepressant with a similar mechanism of action but different pharmacokinetic properties.

Setiptiline: A tetracyclic antidepressant with similar pharmacological effects but distinct chemical structure

This compound’s unique combination of receptor antagonism and its specific pharmacological profile make it a compound of interest for further research and development.

生物活性

Aptazapine maleate, a tetracyclic antidepressant (TeCA) developed in the 1980s, exhibits unique pharmacological properties that distinguish it from traditional antidepressants. This article delves into its biological activity, focusing on its receptor interactions, clinical implications, and research findings.

- Chemical Formula : CHN·CHO

- Molecular Weight : Approximately 253.35 g/mol

- CAS Number : 71576-41-5

Aptazapine functions primarily as an antagonist at various adrenergic and serotonergic receptors:

- α2-Adrenergic Receptor Antagonism : Aptazapine is a potent antagonist of the α2-adrenergic receptors, exhibiting approximately ten times the potency of mianserin. This action is believed to enhance noradrenergic neurotransmission, which may contribute to its antidepressant effects .

- 5-HT2 Receptor Antagonism : The compound also competes for binding at 5-HT2 receptors, which are implicated in mood regulation and anxiety .

- Histamine H1 Receptor Inverse Agonism : Aptazapine acts as an inverse agonist at H1 receptors, which may explain some of its sedative properties .

Pharmacological Profile

The pharmacological profile of Aptazapine suggests a unique mechanism that does not involve the reuptake inhibition of serotonin or norepinephrine, a common pathway for many traditional antidepressants. Instead, it modulates neurotransmitter systems through receptor antagonism and inverse agonism .

Clinical Studies and Findings

Despite its promising profile, Aptazapine was never marketed. However, various studies have explored its efficacy:

Comparative Biological Activity

| Property | This compound | Mianserin |

|---|---|---|

| α2-Adrenergic Antagonism | High potency | Moderate potency |

| 5-HT2 Receptor Antagonism | Yes | Yes |

| H1 Receptor Activity | Inverse agonist | Antagonist |

| Serotonin/Norepinephrine Uptake | No | Yes |

Case Studies

Although specific case studies directly involving Aptazapine are sparse, related research on similar compounds provides insight into its potential:

- Case Study on Tetracyclic Antidepressants : A review indicated that tetracyclic antidepressants like Aptazapine may offer advantages over SSRIs in certain patient populations due to their distinct receptor profiles .

- Clinical Observations : In clinical settings where similar mechanisms were employed, patients showed varying degrees of response to treatment with drugs affecting α2 and 5-HT2 receptors, suggesting that Aptazapine could yield similar outcomes if tested .

特性

IUPAC Name |

(Z)-but-2-enedioic acid;17-methyl-6,14,17-triazatetracyclo[12.4.0.02,6.08,13]octadeca-2,4,8,10,12-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3.C4H4O4/c1-17-9-10-19-14-6-3-2-5-13(14)11-18-8-4-7-15(18)16(19)12-17;5-3(6)1-2-4(7)8/h2-8,16H,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTOHZLQMBVMPF-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71576-40-4 (Parent) | |

| Record name | Aptazapine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71576-41-5 | |

| Record name | Aptazapine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APTAZAPINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X768418RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。